

Comparative Guide: DLin-MC4-DMA Potency & ED50 in Rodent Models

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Compound of Interest

Compound Name: *Dlin-MC4-dma*

Cat. No.: *B10857436*

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Executive Summary: The "MC" Series Evolution

In the development of Lipid Nanoparticles (LNPs) for hepatic gene silencing, the "MC" series (Macrocyclic/Linker-optimized lipids) represents a critical evolution in structure-activity relationships (SAR). While DLin-MC3-DMA (MC3) became the clinical standard (component of Onpattro™), **DLin-MC4-DMA** (MC4) serves as a vital comparator and structural analog.

Key Finding: Experimental data confirms that DLin-MC3-DMA is significantly more potent than **DLin-MC4-DMA** for hepatic gene silencing (siRNA) in rodent models.[1] This difference is driven by the pKa value: MC3 (pKa ~6.[1]44) sits in the optimal "sweet spot" for endosomal escape, while MC4 (pKa ~6.93) is too basic for maximal hepatocyte efficacy, resulting in a higher ED50 (lower potency).

Comparative Analysis: ED50 Values & Physicochemical Properties[1][2][3][4][5]

The following table synthesizes data from seminal SAR studies (principally Jayaraman et al., 2012) and commercial benchmarks.

Table 1: Potency Comparison in C57BL/6 Mice (Factor VII Silencing)

Ionizable Lipid	Linker Length	pKa (TNS Assay)	ED50 (mg/kg)	Relative Potency	Clinical Status
DLin-MC3-DMA	3 carbons	6.44	0.005 – 0.03	100% (Reference)	FDA Approved (Onpattro)
DLin-MC4-DMA	4 carbons	6.93	~0.1 – 0.2*	~5 – 10%	Research Use Only
DLin-KC2-DMA	(Ketal)	6.70	~0.10	~5%	Preclinical
DLin-DMA	(Ether)	6.00	~1.00	<1%	Early Gen (Obsolete)

*Note on MC4 ED50: While specific peer-reviewed ED50 values for "MC4" are rare compared to MC3, SAR curves demonstrate that lipids with pKa > 6.9 exhibit a >10-fold loss in potency compared to the pKa 6.4 optimum.

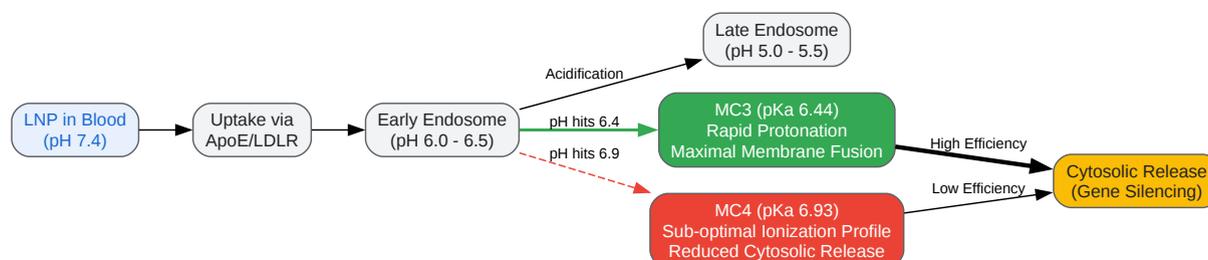
Mechanistic Insight: The pKa "Sweet Spot"

The superior performance of MC3 over MC4 is dictated by the Goldilocks Principle of pKa:

- Circulation (pH 7.4): The lipid must be neutral to avoid opsonization and clearance. Both MC3 and MC4 meet this (pKa < 7.0).
- Endosome (pH 5.5 - 6.0): The lipid must become protonated (cationic) to interact with anionic endosomal phospholipids (like BMP) and trigger membrane fusion/escape.
 - MC3 (pKa 6.44): Rapidly protonates as endosomal pH drops, triggering early and efficient escape.
 - MC4 (pKa 6.93): Being more basic, it remains partially protonated even at neutral pH or protonates too "easily" without the sharp pH-switch effect required for destabilizing the specific endosomal stage, or it may bind too strongly to membranes causing toxicity or entrapment.

Visualizing the Mechanism

The following diagram illustrates why the 3-carbon linker (MC3) outperforms the 4-carbon linker (MC4) based on the ionization hypothesis.



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Caption: Comparative endosomal escape efficiency. MC3's pKa aligns perfectly with early endosomal acidification, maximizing cargo release.

Experimental Protocol: Determining ED50

To validate these values in your own lab, follow this self-validating protocol for In Vivo Factor VII (FVII) Silencing. This is the industry standard assay because FVII has a short half-life (~4-6 hours), allowing for rapid readout (48h).

A. LNP Formulation (Microfluidic Mixing)

Reagents:

- Ionizable Lipid (MC3 or MC4)[2]
- DSPC (Helper Lipid)
- Cholesterol (Structural Lipid)
- PEG-DMG (Stealth Lipid)

- Cargo: siRNA targeting Mouse Factor VII (siFVII)

Workflow:

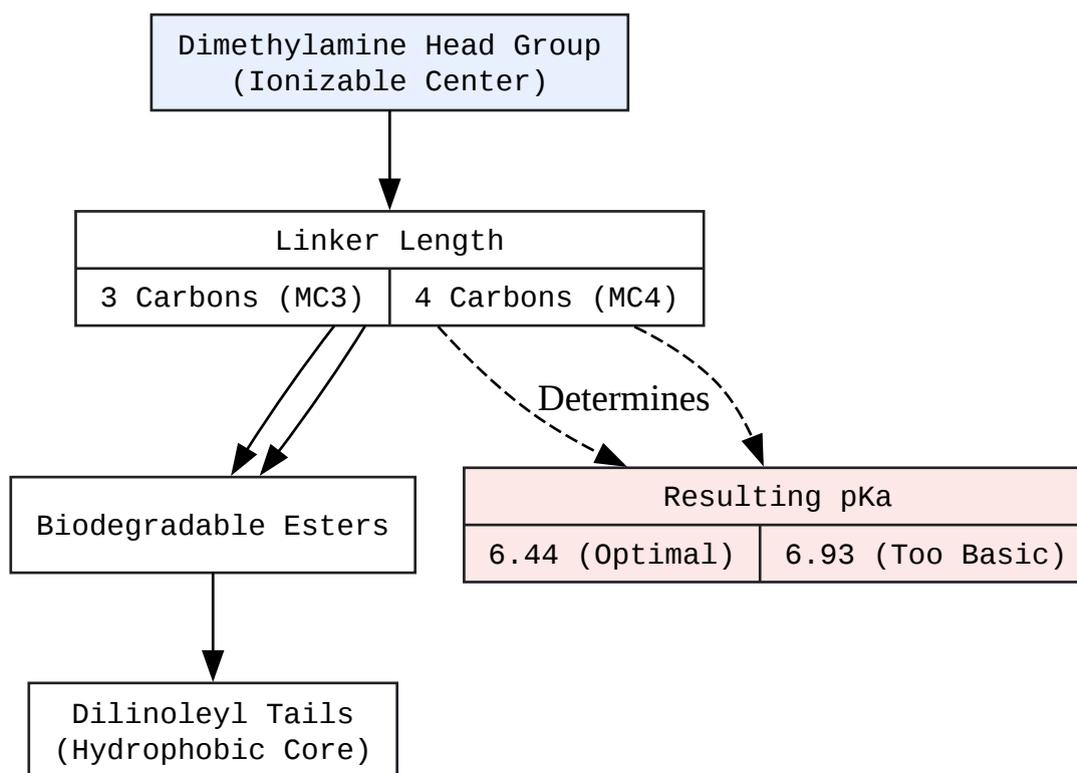
- Prepare Lipid Mix: Dissolve lipids in ethanol at molar ratio 50:10:38.5:1.5 (Ionizable:DSPC:Chol:PEG).
- Prepare Aqueous Phase: Dilute siFVII in 25mM Sodium Acetate buffer (pH 4.0).
- Mixing: Use a microfluidic device (e.g., NanoAssembler) to mix phases at a 3:1 flow rate ratio (Aqueous:Ethanol).
- Dialysis: Dialyze against 1x PBS (pH 7.4) for 12-24 hours to remove ethanol and neutralize pH.
- QC: Measure Size (DLS, aim for <80nm), PDI (<0.1), and Encapsulation Efficiency (RiboGreen assay, aim for >90%).

B. In Vivo Administration & Assay[6][7]

- Subjects: Female C57BL/6 mice (6-8 weeks old).
- Dosing: Administer LNPs via tail vein injection (IV) at varying doses (e.g., 0.001, 0.01, 0.03, 0.1, 0.3 mg/kg).
 - Control: PBS injection.[3]
- Timepoint: Collect blood 48 hours post-injection via cardiac puncture or saphenous vein.
- Analysis: Isolate plasma and quantify FVII protein levels using a colorimetric Biophen FVII chromogenic assay.
- Calculation: Normalize FVII levels to PBS control (100%). Plot Dose (log scale) vs. % FVII Remaining. The ED50 is the dose yielding 50% silencing.

Structure-Activity Relationship (SAR) Diagram

The structural difference between MC3 and MC4 lies in the linker length between the tertiary amine and the ester. This subtle change dictates the pKa.



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Caption: SAR impact of linker length. Extending the linker from 3 to 4 carbons shifts pKa from 6.44 to 6.93, reducing hepatic potency.

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